molecular formula C16H19BrN2O B1314753 (R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone CAS No. 205369-12-6

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

Cat. No. B1314753
CAS RN: 205369-12-6
M. Wt: 335.24 g/mol
InChI Key: PIIFSFIOOCHDIK-CQSZACIVSA-N
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Description

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone, otherwise known as MBPIE, is a synthetic compound belonging to the class of indole derivatives. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. MBPIE has been studied extensively for its potential therapeutic applications, particularly in the treatment of major depressive disorder, anxiety, schizophrenia, and other psychiatric disorders. In addition, MBPIE has been studied for its potential applications in laboratory experiments, such as in vitro and in vivo studies.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, yielding two compounds derived from initial protonation followed by nucleophilic addition. This research demonstrates the compound's role in facilitating complex organic reactions and synthesizing new indole derivatives with potential pharmaceutical applications (Aghazadeh et al., 2011).

  • Another study synthesized a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, showcasing the versatility of the compound in creating derivatives with varied functional groups, hinting at its utility in developing targeted therapeutic agents (Mogulaiah et al., 2018).

Biological Activities

  • Research into novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and similar compounds revealed pronounced antibacterial activity. These findings underscore the compound's potential as a backbone for developing new antimicrobial agents (Murugesan & Selvam, 2021).

  • An investigation into the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, including a related compound, (R)-2-bromo-1-(naphthalen-2-yl)ethanol, demonstrates the compound's application in producing enantiomerically pure substances. This process highlights the environmental and efficiency advantages of biocatalysis in pharmaceutical synthesis (Taşdemir et al., 2020).

Structural Investigations

  • A study on the intermolecular interactions, Hirshfeld surface analysis, and thermal properties of a derivative compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealed significant insights into the structural characteristics and stability of these compounds. This research contributes to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Barakat et al., 2017).

properties

IUPAC Name

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIFSFIOOCHDIK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472293
Record name 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

CAS RN

205369-12-6
Record name 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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